(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide
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Overview
Description
The compound is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . These types of compounds have been synthesized and studied for their cytotoxic and antibacterial activities .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 6-bromobenzo[d]thiazol-2(3H)-one core, which is further functionalized with various substituents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve 1,3-dipolar cycloaddition reactions .Scientific Research Applications
Antifungal Activity
Research has shown that thiazole and benzamide derivatives exhibit antifungal properties. For example, N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides have been prepared and tested for their antifungal activity, showing low to moderate effectiveness (Saeed, Zaman, Jamil, & Mirza, 2008). Similarly, other studies have synthesized thiazole and benzamide compounds, finding some to be potential antifungal agents (Narayana et al., 2004).
Anticancer Potential
There's a significant interest in the anticancer potential of thiazole derivatives. Research involving the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl) benzamides against cancer cell lines has shown promising results, with some compounds exhibiting superior anticancer activity compared to reference drugs (Ravinaik et al., 2021).
Antimicrobial Properties
The antimicrobial activity of thiazole derivatives has been documented, with some new compounds showing potent action against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their potential use in developing new antimicrobial agents (Liaras et al., 2011).
Future Directions
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2S/c1-2-25-13-12-23-17-10-9-16(21)14-18(17)26-20(23)22-19(24)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,2,8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTCUNLERPIAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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